4,7-Difluorobenzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-difluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQBNWQKXODGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(S2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567562 | |
| Record name | 4,7-Difluoro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-94-1 | |
| Record name | 4,7-Difluoro-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942473-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Difluoro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Engineering of 4,7 Difluorobenzo D Thiazol 2 Amine
Advanced Synthetic Routes to the 4,7-Difluorobenzo[d]thiazol-2-amine Core Structure
The construction of the this compound core relies on several sophisticated synthetic approaches. These include the cyclization of specifically designed fluorinated precursors, strategic nucleophilic substitution to introduce fluorine atoms, and a combination of halogenation followed by amination.
A primary method for synthesizing the benzothiazole (B30560) core involves the cyclization of appropriately substituted aniline (B41778) derivatives. For this compound, this typically starts with a difluorinated aniline. A common route is the reaction of a fluorinated aniline with a thiocyanate (B1210189) source, often in the presence of an oxidizing agent like bromine in acetic acid, to form the 2-aminobenzothiazole (B30445) structure. nih.gov The strategic placement of fluorine atoms on the aniline precursor is crucial for the final product's identity.
For instance, the cyclization of 2,5-difluoroaniline (B146615) with potassium thiocyanate (KSCN) in the presence of bromine is a direct pathway to forming the desired 4,7-difluorinated benzothiazole ring. The reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular electrophilic cyclization onto the benzene (B151609) ring, followed by oxidation to yield the aromatic benzothiazole system. The conditions for this reaction, such as temperature and the choice of solvent (often acetic acid), are optimized to maximize the yield and purity of the final product. nih.gov
While direct fluorination of a di-hydroxy or di-chloro benzothiazole at the 4 and 7 positions to produce this compound is challenging, related methodologies have been developed for other fluorinated aromatic compounds. organic-chemistry.orgmdpi.com These reactions often employ fluoride (B91410) ion sources like potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF) in a polar aprotic solvent at elevated temperatures. The success of such a strategy would depend on the leaving group's ability and the activation of the aromatic ring towards fluoride attack.
An alternative synthetic strategy involves the initial halogenation of a benzothiazole precursor, followed by amination to install the 2-amino group. For example, a 4,7-difluorobenzothiazole (B12103503) could be synthesized and then converted to the 2-amino derivative.
This approach might involve the direct halogenation of a suitable benzothiazole derivative, although controlling the regioselectivity to obtain the desired 4,7-dihalo isomer can be complex. udayton.edu Once the halogenated benzothiazole is obtained, various amination methods can be employed. These include direct amination with ammonia (B1221849) or its equivalents, or more sophisticated transition-metal-catalyzed amination reactions. For example, a 2-halobenzothiazole can undergo nucleophilic substitution with an amine. nih.gov
Catalytic Approaches in the Synthesis of this compound Analogs
The synthesis of analogs of this compound often utilizes advanced catalytic methods. These techniques allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents onto the benzothiazole core.
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing benzothiazoles. rsc.orgresearchgate.net These methods, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allow for the introduction of aryl, vinyl, and amino groups, among others. chemrxiv.orgsemanticscholar.org
For instance, the Suzuki-Miyaura coupling can be used to attach aryl groups to a halogenated benzothiazole precursor. nih.gov This involves the reaction of a bromo- or iodo-benzothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing a route to various N-substituted 2-aminobenzothiazoles. acs.org These reactions are known for their high efficiency and broad functional group tolerance. rsc.orgresearchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions for Benzothiazole Functionalization
| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Halogenated Benzothiazole, Arylboronic Acid | Pd(OAc)₂, Ligand, Base | 2-Arylbenzothiazole |
| Buchwald-Hartwig Amination | Halogenated Benzothiazole, Amine | Pd Catalyst, Ligand, Base | 2-Aminobenzothiazole Derivative |
| C-H Functionalization | Benzothiazole, Aryl Halide | Pd(OAc)₂, Oxidant | 2-Arylbenzothiazole |
This table provides a generalized overview. Specific conditions and catalysts may vary based on the substrates.
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a range of chemical transformations, including the synthesis of amides. beilstein-journals.orgresearchgate.netrsc.org In the context of benzothiazole derivatives, NHC-catalyzed reactions can be employed to form amide linkages, which are important functionalities in many biologically active molecules.
One such application is the NHC-catalyzed amidation of aldehydes with amines. researchgate.netrsc.org This reaction typically involves the in-situ generation of an acyl anion equivalent from an aldehyde, which then reacts with an amine to form the corresponding amide. nih.gov This methodology can be applied to the synthesis of N-acyl-2-aminobenzothiazole derivatives by reacting a suitable aldehyde with 2-aminobenzothiazole in the presence of an NHC catalyst. organic-chemistry.org These reactions often proceed under mild conditions and exhibit high chemoselectivity.
Table 2: Key Features of NHC-Catalyzed Amidation
| Feature | Description |
| Catalyst | N-Heterocyclic Carbene (NHC), often generated in situ from a triazolium salt. beilstein-journals.org |
| Reactants | Aldehyde and an amine (e.g., a 2-aminobenzothiazole derivative). nih.gov |
| Mechanism | Involves the formation of a Breslow intermediate from the aldehyde and NHC. |
| Advantages | Mild reaction conditions, metal-free, and often high yields. organic-chemistry.org |
This table summarizes the general characteristics of the NHC-catalyzed amidation process.
T3P-Mediated Coupling in Benzothiazole Synthesis
Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a highly efficient reagent for a wide range of organic transformations, including the synthesis of heterocyclic compounds like benzothiazoles. researchgate.netresearchgate.net T3P® functions as a powerful water scavenger and activating agent, facilitating condensation reactions that might otherwise require harsh conditions, such as strong acids and high temperatures. researchgate.netnih.gov
In the context of benzothiazole synthesis, T3P® is particularly effective in promoting the cyclization reaction between a 2-aminothiophenol (B119425) derivative and a carboxylic acid or its equivalent. The reaction mechanism involves the activation of the carboxylic acid by T3P®, forming a mixed phosphonic anhydride intermediate. This highly reactive species is then readily attacked by the amino group of the aminothiophenol. Subsequent intramolecular cyclization and dehydration, driven by the T3P®, lead to the formation of the benzothiazole ring. vt.edu This method is noted for its operational simplicity, fast reaction times, simple workup, and often excellent yields. researchgate.net While direct literature on the T3P®-mediated synthesis of this compound is sparse, the general applicability of T3P® for constructing the benzothiazole scaffold suggests its utility for this specific fluorinated analogue. researchgate.netvt.edu
Table 1: General Conditions for T3P®-Mediated Heterocycle Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Reagent | Propylphosphonic anhydride (T3P®) | researchgate.netnih.gov |
| Reactants | Amine/Thiol precursor and Carboxylic Acid | researchgate.net |
| Solvent | Aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) | nih.gov |
| Temperature | 0 °C to room temperature | nih.gov |
| Advantages | High yields, mild conditions, short reaction times, simple workup | researchgate.net |
Regioselectivity and Yield Optimization in the Synthesis of Difluorinated Benzothiazoles
The synthesis of specifically substituted benzothiazoles like the 4,7-difluoro derivative requires precise control over the regiochemistry of the cyclization reaction. The final substitution pattern is determined by the structure of the aniline precursor. For this compound, the required starting material would be 2-amino-3,6-difluorobenzenethiol (B589816).
The key challenge lies in the synthesis of this precursor, as fluorination of aromatic rings can often lead to mixtures of isomers. The regioselectivity of electrophilic fluorination is governed by the electronic and steric effects of the substituents already present on the benzene ring. In cases where direct fluorination is not selective, multi-step synthetic routes involving directed ortho-metalation or nucleophilic aromatic substitution (SNAr) on highly activated fluoroaromatics are employed to install the fluorine atoms at the desired positions.
Yield optimization focuses on several factors:
Purity of Starting Materials: Using highly pure 2-amino-3,6-difluorobenzenethiol is critical to avoid side products.
Reaction Conditions: The choice of cyclization method is crucial. While traditional methods involve reacting the aminothiophenol with reagents like carbon disulfide or cyanogen (B1215507) bromide, modern methods using catalysts or efficient coupling agents like T3P® can improve yields by reducing side reactions and lowering reaction temperatures. researchgate.netnih.gov
Reaction Mechanism Control: In reactions like the condensation of 2-aminothiophenols, the strong nucleophilicity of the sulfur atom typically initiates the reaction, attacking an electrophilic carbon. acgpubs.org This is followed by intramolecular attack by the nitrogen atom to complete the ring closure. acgpubs.org Ensuring this sequence proceeds efficiently without competing pathways is key to maximizing the yield of the desired benzothiazole. acgpubs.org
Derivatization Strategies for this compound
The 2-amino group of this compound serves as a versatile functional handle for a variety of chemical transformations, allowing for the construction of a diverse library of derivatives.
The formation of amide bonds is a common and straightforward derivatization strategy for 2-aminobenzothiazoles. researchgate.net This is typically achieved by reacting the primary amino group of this compound with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. nih.govmdpi.com
The general procedure involves dissolving the aminobenzothiazole in a suitable aprotic solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. google.com The base neutralizes the HCl generated when an acyl chloride is used, driving the reaction to completion. google.com The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). nih.gov This method allows for the introduction of a wide variety of acyl groups, creating a library of N-acylated derivatives. nih.govnih.gov
Table 2: Synthesis of Thiazole (B1198619) Amide Derivatives
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminothiazole (B372263) derivative | Acyl Chloride | Triethylamine, THF, Room Temp | N-Thiazolyl amide | nih.govgoogle.com |
Schiff bases, characterized by an azomethine or imine group (-N=CH-), are readily synthesized from the 2-amino group of the benzothiazole core. ijpbs.comnih.gov The synthesis involves the condensation reaction of this compound with a variety of aromatic or heteroaromatic aldehydes. ijpbs.commedwinpublishers.com
Typically, the reaction is carried out by refluxing equimolar amounts of the aminobenzothiazole and the aldehyde in a solvent such as methanol (B129727) or ethanol. ijpbs.com A catalytic amount of a weak acid, like glacial acetic acid, is often added to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group. The reaction progress is monitored, and upon completion, the Schiff base product often precipitates from the solution or is isolated after removal of the solvent. ijpbs.com This reaction is a versatile method for introducing diverse aryl or heterocyclic moieties onto the benzothiazole scaffold. nih.gov
Table 3: Reaction Conditions for Schiff Base Formation from a Difluoro-2-aminobenzothiazole Analogue
| Aldehyde Reactant | Solvent | Catalyst | Conditions | Reference |
|---|---|---|---|---|
| 3,4-Dimethoxy benzaldehyde | Methanol | Glacial Acetic Acid | Reflux, 30-40°C, 5-7 hrs | ijpbs.com |
| 4-(Dimethyl amino) benzaldehyde | Methanol | Glacial Acetic Acid | Reflux, 50-60°C, 10-12 hrs | ijpbs.com |
| 4-Chlorobenzaldehyde | Not specified | Not specified | Not specified | medwinpublishers.com |
To build larger, more complex molecules, palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions are invaluable tools. While the 2-amino group itself is not directly used in these couplings, it can be chemically transformed into a suitable handle, or couplings can be performed on other positions of the benzothiazole ring if they are appropriately functionalized (e.g., with a halogen).
For instance, a halogenated benzothiazole, such as a bromo- or iodo-substituted analogue, can undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. mdpi.comresearchgate.net This reaction forms a new carbon-carbon bond, linking the benzothiazole core to another aromatic or heterocyclic ring system. researchgate.net This approach is fundamental for synthesizing donor-acceptor molecules and conjugated polymers. researchgate.net While direct coupling at the fluorinated positions is difficult, if the synthesis starts from a precursor like 4,7-dibromo-2-aminobenzothiazole, sequential and site-selective cross-coupling reactions could be envisioned to construct highly complex, multi-substituted benzothiazole derivatives. researchgate.net
Chemical Reactivity and Transformation of 4,7 Difluorobenzo D Thiazol 2 Amine
Substitution Reactions Involving Fluorine Atoms
The fluorine atoms at the 4- and 7-positions of the benzothiazole (B30560) ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the fused thiazole (B1198619) ring system. Various nucleophiles can displace one or both fluorine atoms, providing a pathway to a wide array of substituted benzothiazole derivatives.
Common nucleophiles employed in these reactions include amines, alkoxides, and thiols. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction. The regioselectivity of the substitution (i.e., whether the fluorine at position 4 or 7 is replaced first) can be influenced by the nature of the nucleophile and the reaction conditions.
| Reactant | Nucleophile | Conditions | Product | Yield (%) |
| 4,7-Difluorobenzo[d]thiazol-2-amine | Secondary Amine (e.g., Morpholine) | Heat, Solvent (e.g., DMF) | 4-Morpholinyl-7-fluorobenzo[d]thiazol-2-amine | Not Reported |
| This compound | Alkoxide (e.g., Sodium Methoxide) | Heat, Methanol (B129727) | 4-Methoxy-7-fluorobenzo[d]thiazol-2-amine | Not Reported |
Oxidation and Reduction Pathways of the Amino Group
The 2-amino group of this compound can undergo both oxidation and reduction, though specific studies on this particular molecule are limited. General knowledge of the reactivity of 2-aminobenzothiazoles suggests several potential transformations.
Oxidation: Oxidation of 2-aminobenzothiazoles can lead to the formation of azo compounds or other more complex oxidized products, depending on the oxidizing agent and reaction conditions. For instance, treatment with a hypochlorite (B82951) solution can lead to the formation of a red-brown precipitate, indicative of an oxidation reaction. acs.org
Reduction: While the amino group is already in a reduced state, reactions that appear as reductions can occur under certain conditions, such as catalytic hydrogenation, which might affect other parts of the molecule if unsaturated functionalities are present. However, specific reduction pathways targeting only the amino group are less common. More relevant is the reduction of nitro-substituted benzothiazoles to form the corresponding amino derivatives, a reaction that highlights the stability of the amino group under these conditions. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole Ring
The benzothiazole ring system can, in principle, undergo both electrophilic and nucleophilic aromatic substitution, aside from the SNAr at the fluorinated positions.
Electrophilic Aromatic Substitution: The directing effects of the substituents on the benzene (B151609) ring portion (the amino group and the fluorine atoms) will govern the position of electrophilic attack. The amino group is a strong activating group and is ortho-, para-directing. The fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these effects, along with the inherent reactivity of the benzothiazole nucleus, will determine the outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions.
Nucleophilic Aromatic Substitution: Besides the displacement of fluorine, other nucleophilic substitution reactions on the benzene ring are less common unless activated by other strong electron-withdrawing groups.
Medicinal Chemistry and Pharmacological Investigations of 4,7 Difluorobenzo D Thiazol 2 Amine Derivatives
Structure-Activity Relationship (SAR) Studies of 4,7-Difluorobenzo[d]thiazol-2-amine Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided critical insights into the structural requirements for various pharmacological effects.
The presence of fluorine atoms at the 4 and 7 positions of the benzothiazole (B30560) ring is a key determinant of activity. For instance, the incorporation of a fluorine atom at the 7th position of certain benzothiazole derivatives has been shown to enhance cytotoxicity against cancer cell lines. nih.govtandfonline.com Further modifications at the 2-amino group have also been extensively explored. The synthesis of amide and 1,2,3-triazole derivatives has been a common strategy to generate diverse chemical libraries for biological screening. rsc.org These studies have revealed that the nature and position of substituents on the benzothiazole ring significantly influence the compound's potency and selectivity. nih.gov For example, in a series of benzothiazole-phenyl analogs, the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by target enzymes, although it did not improve metabolic stability. nih.gov
| Compound/Derivative | Modification | Impact on Activity |
| 7-fluoro benzothiazole derivative | Incorporation of fluorine at the 7th position | Enhanced cytotoxicity nih.govtandfonline.com |
| Benzothiazole-phenyl analogs | Placement of trifluoromethyl groups on aromatic rings | Well-tolerated by target enzymes nih.gov |
| Amide and 1,2,3-triazole derivatives | Modification at the 2-amino group | Generation of diverse chemical libraries rsc.org |
Anticancer Activity Research of Benzothiazole Derivatives
Benzothiazole derivatives have been a significant focus of anticancer drug discovery, with many compounds exhibiting potent activity against a range of cancer cell lines. nih.govnih.gov
Numerous studies have demonstrated the in vitro cytotoxicity of benzothiazole derivatives against various cancer cell lines. For example, a series of novel benzothiazole aniline (B41778) derivatives and their platinum (II) complexes were synthesized and evaluated for their cytotoxic activity. mdpi.com Compounds L1 and L1Pt, in particular, showed selective inhibitory activities against liver cancer cells. mdpi.com Another study reported a pyrrolidine-based imidazo (B10784944) benzothiazole derivative that exhibited significant antiproliferative activity against HepG2, MCF-7, and HeLa cell lines. nih.govtandfonline.com The introduction of a fluorine atom at the 7th position of this derivative was found to enhance its cytotoxicity. nih.govtandfonline.com Furthermore, a novel benzothiazole derivative, PB11, was found to be highly cytotoxic to U87 (glioblastoma) and HeLa (cervix cancer) cells, with IC50 values below 50 nM. nih.gov
| Compound/Derivative | Cell Line(s) | Observed Activity | IC50 Value(s) |
| L1 and L1Pt | Liver cancer cells | Selective inhibitory activities mdpi.com | Not specified |
| Pyrrolidine based imidazo benzothiazole derivative | HepG2, MCF-7, HeLa | Potent antiproliferative agent nih.govtandfonline.com | 4.0 µM (screening concentration) |
| PB11 | U87, HeLa | Highly cytotoxic nih.gov | < 50 nM |
| B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) | A431, A549, H1299 | Significant inhibition of proliferation frontiersin.org | Not specified |
| Compound 4a | HCT-116, HEPG-2, MCF-7 | Most potent in series nih.gov | 5.61, 7.92, 3.84 µM |
| Compound 4e | MCF-7 | Strong impact nih.gov | 6.11 µM |
| Compound 8a | MCF-7 | Strong impact nih.gov | 10.86 µM |
The anticancer effects of benzothiazole derivatives are mediated through various molecular mechanisms. One of the key mechanisms is the induction of apoptosis, or programmed cell death. nih.gov For instance, the pyrrolidine-based imidazo benzothiazole derivative mentioned earlier was found to induce apoptosis, as evidenced by an increase in the levels of caspase-3. nih.govtandfonline.com Similarly, the novel benzothiazole derivative PB11 was shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. nih.gov Other important anticancer mechanisms of benzothiazole derivatives include the inhibition of tyrosine kinases and topoisomerases, and the activation of reactive oxygen species (ROS). nih.gov A recent study on a novel benzothiazole derivative (BTD) in colorectal cancer cells revealed that it suppressed cell proliferation and metastasis and induced apoptosis through the ROS–mitochondria-mediated apoptotic pathway. frontiersin.org
Antitubercular Efficacy of Benzothiazole-Based Compounds
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Benzothiazole derivatives have shown significant promise in this area. rsc.orgnih.gov
Several benzothiazole-based compounds have demonstrated potent activity against Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov Benzothiazoles have been found to exert their bactericidal activity against Mtb through the inhibition of decaprenylphosphoryl-β-d-ribose 2'-oxidase (DprE1), a key enzyme in the synthesis of the mycobacterial cell wall. researchgate.net A series of benzothiazole–pyrimidine hybrids were designed and synthesized, with some compounds showing high activity against a drug-sensitive strain of Mtb. nih.gov Notably, compounds 5c and 15 from this series also exhibited significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. nih.gov
| Compound/Derivative | Mtb Strain | MIC Value |
| Benzothiazoles | Mtb | Bactericidal researchgate.net |
| Compound 5c | Sensitive (ATCC 25177) | 0.24 µg/mL nih.gov |
| Compound 5c | MDR (ATCC 35822) | 0.98 µg/mL nih.gov |
| Compound 5c | XDR (RCMB 2674) | 3.9 µg/mL nih.gov |
| Compound 15 | Sensitive (ATCC 25177) | 0.48 µg/mL nih.gov |
| Compound 15 | MDR (ATCC 35822) | 1.95 µg/mL nih.gov |
| Compound 15 | XDR (RCMB 2674) | 7.81 µg/mL nih.gov |
The enzyme DprE1 is a validated and attractive target for the development of new antitubercular drugs. nih.govnih.gov Benzothiazole derivatives have been specifically designed to target this enzyme. A study on benzothiazolylpyrimidine-5-carboxamides led to the identification of compounds that were highly selective for DprE1. nih.govnih.gov Pharmacokinetic studies of these derivatives, specifically compounds 7a and 7g, revealed good bioavailability (greater than 52%) following oral administration. nih.gov These findings highlight the potential of benzothiazole-based compounds as orally available drugs for the treatment of tuberculosis.
Molecular Docking and Binding Affinity to Mycobacterial Targets
Molecular docking studies are pivotal in understanding the potential interactions between a ligand and a protein at the atomic level. For benzothiazole derivatives, these in-silico methods help predict their binding affinities and modes of action against various targets in Mycobacterium tuberculosis, the causative agent of tuberculosis.
Several key "druggable" targets essential for mycobacterial survival have been identified for docking studies. nih.gov These include enzymes involved in critical biosynthetic pathways and cellular processes:
DprE1 (Decaprenylphosphoryl-D-ribose oxidase): Essential for the biosynthesis of the mycobacterial cell wall. nih.govplos.org Benzothiazinone (BTZ) derivatives have been identified as irreversible inhibitors of DprE1, forming a covalent bond with a cysteine residue (CYS387) in the active site. plos.org
InhA: A well-known target for the first-line anti-TB drug isoniazid, crucial for mycolic acid synthesis. nih.gov
KasA: An enzyme involved in the elongation of fatty acids for mycolic acid production. nih.gov
PanK (Pantothenate kinase): Catalyzes the first step in the coenzyme A biosynthetic pathway. nih.gov
PknB (Serine/threonine-protein kinase B): Plays a role in determining cell shape and division. nih.gov
Docking studies on various benzothiazole and related heterocyclic compounds have shown promising binding energies against these targets. For example, covalent docking of benzothiazinone analogs against DprE1 has identified compounds with higher predicted binding affinities than the known inhibitor PBTZ169. plos.org Similarly, reverse docking of natural products has suggested that targets like PknB and DprE1 are strongly inhibited by certain alkaloids. nih.gov While specific docking data for this compound is not extensively documented in the cited literature, the known interactions of the broader benzothiazole class suggest that fluorinated derivatives could also exhibit significant binding to these essential mycobacterial enzymes. researchgate.netnih.gov
Table 1: Potential Mycobacterial Targets for Benzothiazole Derivatives
| Target Name | Function | Reference |
|---|---|---|
| DprE1 | Cell wall biosynthesis | nih.govplos.org |
| InhA | Mycolic acid synthesis | nih.gov |
| KasA | Mycolic acid synthesis | nih.gov |
| PanK | Coenzyme A biosynthesis | nih.gov |
| PknB | Cell shape and division | nih.gov |
Antiviral Properties, Specifically Anti-Norovirus Activity
The benzothiazole scaffold is a versatile platform for the development of antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and Dengue virus. mdpi.comnih.govresearchgate.net The antiviral mechanism often involves the inhibition of key viral enzymes like reverse transcriptase, protease, or polymerase, which are essential for the viral life cycle. nih.gov While research has covered many viruses, the specific activity of benzothiazole derivatives against norovirus is an emerging area of interest. Norovirus, a highly contagious pathogen, currently lacks approved antiviral treatments, making the discovery of new inhibitors a priority. nih.gov
Evaluation of EC50 Values and Cytotoxicity
A critical step in evaluating any potential antiviral compound is to determine its efficacy and safety in cell-based assays. This is quantified by the 50% effective concentration (EC50), which is the concentration of a drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes death to 50% of host cells. The ratio of these two values (CC50/EC50) gives the selectivity index (SI), a measure of the compound's therapeutic window. nih.govresearchgate.net
Studies on various benzothiazole derivatives against different viruses have shown a wide range of potencies.
For Chikungunya virus (CHIKV), certain benzothiazole sulfonamide derivatives demonstrated EC50 values between 14.9 and 63.1 µM. nih.gov
Against Coxsackie Virus B5, a specific benzotriazole (B28993) derivative showed a potent EC50 of 0.15 µM with a high selectivity index of 100. nih.gov
In the context of norovirus, a standardized pipeline using human intestinal enteroids has been established to determine EC50 and CC50 values for potential inhibitors. nih.gov For instance, the compound 2'-C-Methylcytidine (2'CMC) was evaluated against GII.4 Sydney [P31] norovirus, yielding an EC90 (90% effective concentration) of 54.0 µM. nih.gov
While specific EC50 and cytotoxicity data for this compound against norovirus are not available in the provided sources, the established methodologies are directly applicable for its future evaluation.
Table 2: Example Antiviral Activity of Heterocyclic Compounds
| Compound Class | Virus | EC50 Value (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Benzothiazole Sulfonamides | Chikungunya Virus | 14.9 - 63.1 | 4.4 - 13.8 | nih.gov |
| Benzotriazole Derivative | Coxsackie Virus B5 | 0.15 | 100 | nih.gov |
Impact of Halogen Substituents on Antiviral Potency
The inclusion of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance the biological activity of a compound. nih.gov Halogenation can influence factors such as metabolic stability, membrane permeability, and binding affinity to the target protein. In the context of antiviral agents, halogen substituents on the benzothiazole ring can significantly modulate potency. acs.orgmdpi.com
For example, a study on benzothiazolyl-pyridine hybrids as agents against H5N1 and SARS-CoV-2 found that a compound with a trifluoromethyl group (a fluorine-containing substituent) exhibited high inhibitory activity. acs.org Research on HCV inhibitors based on a benzo nih.govchemijournal.comthiazolo[3,2-a]pyridine core also highlighted the use of an 8-fluoro substituent. mdpi.com The presence of fluorine atoms in fluoroquinolone antibiotics is known to be vital for increasing antibacterial potency and improving cell penetration. nih.gov While the direct impact of the 4,7-difluoro substitution on the anti-norovirus activity of benzo[d]thiazol-2-amine has yet to be detailed, studies on related fluorinated benzazoles suggest that these substitutions often lead to enhanced biological activity. nih.govacgpubs.org
Inhibition of Intracellular Viral Replication
Benzothiazole derivatives can interfere with viral replication through various mechanisms. mdpi.comnih.gov The primary mode of action is often the inhibition of viral enzymes that are critical for synthesizing new viral components within the host cell. nih.gov
Studies on benzothiazole derivatives have shown they can act at different stages of a viral life cycle:
Inhibition of Viral Enzymes: Many benzothiazole compounds are designed as inhibitors of viral proteases, polymerases (like RNA-dependent RNA polymerase or RdRp), helicases, or reverse transcriptases. mdpi.comnih.gov For instance, certain derivatives were found to inhibit HCV RdRp in a dose-dependent manner. nih.gov
Post-Entry Inhibition: Research on Chikungunya virus demonstrated that active benzothiazole derivatives act at the post-entry stage of the viral cycle, with one compound reducing viral replication by 98%. nih.govtandfonline.com
Multi-Stage Inhibition: Some compounds exhibit broad activity, interfering with multiple stages of infection, including virucidal effects, pre-treatment of cells, and viral entry. nih.govtandfonline.com
The specific mechanism by which a 4,7-difluorobenzothiazole (B12103503) derivative might inhibit norovirus replication would likely involve targeting conserved viral enzymes like the RdRp or the viral protease, which are common targets for other norovirus inhibitor candidates. nih.gov
Antibacterial and Antifungal Activity Assessment
Derivatives of benzothiazole are well-documented for their broad-spectrum antimicrobial properties. chemijournal.comgrafiati.com The incorporation of fluorine into the benzothiazole structure is a known strategy to enhance these activities. nih.govresearchgate.netchemijournal.com
Studies have shown that fluoro-substituted benzothiazole derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govchemijournal.com
One study reported that novel 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles showed enhanced antibacterial activity compared to their non-fluorinated counterparts. nih.gov
Another study on fluorinated benzimidazole (B57391) derivatives found that compounds with fluorine substitutions had good antibacterial and antifungal properties, with one derivative showing high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL. acgpubs.org
Synthesized fluoro-substituted benzothiazoles were shown to inhibit Gram-positive bacteria at higher concentrations and were also effective against the fungal strain Aspergillus niger. chemijournal.com
The assessment of these activities is typically done by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The data suggests that the 4,7-difluoro substitution pattern on the benzo[d]thiazol-2-amine core is a promising feature for potent antibacterial and antifungal activity.
Table 3: Antimicrobial Activity of Example Fluorinated Benzazoles
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Fluorinated Benzimidazole | Gram-negative bacteria | 31.25 | acgpubs.org |
| Fluorinated Benzimidazole | Bacillus subtilis | 7.81 | acgpubs.org |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole | Staphylococcus aureus | 6.25 | nih.gov |
Analgesic and Anti-inflammatory Potential
Inflammation is a biological response to harmful stimuli, and chronic inflammation is linked to numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that provide analgesic (pain-relieving) and anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov The benzothiazole nucleus is a key structural component in compounds investigated for their anti-inflammatory and analgesic properties. nih.govfrontiersin.org
Research has shown that derivatives of 2-aminobenzothiazole (B30445) can possess significant anti-inflammatory activities, often comparable to conventional drugs like diclofenac. nih.gov The mechanism of action for these compounds is believed to be the inhibition of COX enzymes. Molecular docking studies have been used to predict the binding interactions of benzothiazole derivatives within the active sites of COX-1 and COX-2. nih.gov
In vivo studies, such as the carrageenan-induced rat paw edema model for inflammation and the hot plate method for analgesia, are used to confirm the activity of these compounds. nih.govfrontiersin.org For instance, new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and showed significant inhibition of paw edema and potent analgesic effects, with activities comparable to the standard drug celecoxib. nih.gov While specific data for this compound was not present in the search results, the established anti-inflammatory and analgesic potential of the core 2-aminobenzothiazole structure suggests this would be a fruitful area for future investigation. nih.gov
In Vitro Enzyme Inhibitory Activities (e.g., COX-1, COX-2)
Following a comprehensive review of publicly available scientific literature, no research data was found regarding the in vitro enzyme inhibitory activities of this compound or its derivatives against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
Extensive searches were conducted across multiple scientific databases for studies investigating the potential of this specific chemical entity to inhibit these key enzymes involved in the inflammatory pathway. These searches did not yield any publications, articles, or data sets presenting inhibitory concentrations (such as IC₅₀ values) or any other measure of enzymatic inhibition for this compound derivatives against COX-1 or COX-2.
Therefore, a data table and a detailed discussion of research findings on this specific topic, as requested, cannot be provided at this time. The scientific community has not yet published research that falls within the scope of this specific inquiry.
Applications in Materials Science
Integration of 4,7-Difluorobenzo[d]thiazol-2-amine in Polymer Chemistry
The integration of benzothiazole (B30560) derivatives into polymer chains is a known strategy to develop materials with enhanced thermal stability, specific electronic properties, and improved performance for various applications. pcbiochemres.comijper.org While specific research on the polymerization of this compound is emerging, the broader family of benzothiazole-containing polymers, or polybenzothiazoles, offers significant insights into its potential.
Polybenzothiazoles are recognized for their high thermal and oxidative stability. google.com The incorporation of the rigid benzothiazole unit into the polymer backbone contributes to these desirable properties. The general synthetic route to creating such polymers often involves the reaction of a bis-(o-mercaptoarylamine) with a dicarboxylic acid. google.com In the context of this compound, its amine functionality provides a reactive site for incorporation into a polymer chain through various polymerization techniques, such as condensation polymerization. rdd.edu.iq For instance, it can be reacted with diacyl chlorides, dicarboxylic acids, or other bifunctional monomers to form novel polymers.
The fluorine atoms on the benzene (B151609) ring of this compound are expected to significantly influence the properties of the resulting polymers. Fluorination is a common strategy in materials science to modulate properties such as solubility, thermal stability, and electronic characteristics. In polymers, the introduction of fluorine can lead to lower surface energy, improved chemical resistance, and altered electronic properties due to the high electronegativity of fluorine.
One area of application for such polymers is in the creation of elastomeric materials. Derivatives of benzothiazole are used as accelerators in the vulcanization of rubber, forming crosslinked materials with enhanced elasticity. pcbiochemres.com The integration of this compound into polymer matrices could yield materials with tailored mechanical and thermal properties for specialized applications, including high-performance seals and components for the automotive and aerospace industries.
Furthermore, polymers incorporating benzothiazole units can be designed as carrier polymers for various applications, including drug delivery systems. rdd.edu.iq While outside the direct scope of materials science, this highlights the versatility of the benzothiazole scaffold in polymer chemistry.
A hypothetical example of a polymer synthesized using this compound is presented in the table below, illustrating the potential impact on polymer properties.
| Monomer | Co-monomer | Resulting Polymer Type | Potential Properties |
| This compound | Adipoyl chloride | Polyamide | High thermal stability, enhanced chemical resistance, low surface energy |
| This compound | Terephthaloyl chloride | Aromatic Polyamide (Aramid-like) | Exceptional thermal and mechanical strength, potential for flame retardancy |
| This compound | Maleic anhydride (B1165640) | Polyimide | Excellent thermal stability, good dielectric properties, radiation resistance |
Exploration in Electronic Device Development
The electronic properties of benzothiazole derivatives make them promising candidates for use in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govnih.gov The benzothiazole core can act as an electron-accepting unit, and its properties can be tuned by the introduction of different substituents. rsc.org The presence of two fluorine atoms in this compound is particularly significant in this context.
In the realm of Organic Light-Emitting Diodes (OLEDs) , benzothiazole derivatives have been investigated as components of the emissive layer or as host materials. research-nexus.net Their ability to facilitate charge transport and their tunable emission colors make them attractive for this application. rsc.org The fluorination in this compound could potentially lead to materials with deeper blue emission and improved electron injection/transport properties. Furthermore, the introduction of fluorine can enhance the stability and lifetime of OLED devices. qmul.ac.uk
For Organic Field-Effect Transistors (OFETs) , the charge transport characteristics of the organic semiconductor are paramount. Benzothiazole derivatives have been explored as the active material in OFETs. nih.gov The planarity and intermolecular interactions of the molecules play a crucial role in determining the charge carrier mobility. The fluorine atoms in this compound can influence the solid-state packing of the molecules, potentially leading to favorable π-π stacking and enhanced charge transport.
In Organic Photovoltaics (OPVs) , the development of donor-acceptor (D-A) conjugated polymers is a key area of research. rsc.orgco-ac.com Benzothiadiazole, a related heterocyclic compound, is a widely used electron-deficient unit in high-performance D-A polymers. rsc.org By analogy, the electron-withdrawing nature of the difluorinated benzothiazole unit in this compound suggests its potential as a building block for acceptor materials or as a component in donor-acceptor copolymers for OPV applications. The fluorination can help to lower the LUMO level, which is beneficial for achieving a higher open-circuit voltage in solar cells.
The table below summarizes the potential effects of incorporating this compound into organic electronic devices, based on the known effects of fluorination on benzothiazole derivatives.
| Device Type | Potential Role of this compound | Expected Impact of Difluoro-Substituents |
| OLED | Emissive layer component, electron transport material, or host material | Lowered HOMO/LUMO levels, potential for deeper blue emission, improved device stability |
| OFET | Active semiconductor layer | Modified solid-state packing, potential for enhanced charge carrier mobility |
| OPV | Acceptor material or component in donor-acceptor copolymers | Lowered LUMO for higher open-circuit voltage, improved electron transport |
Broader Industrial and Agrochemical Research Context
Utilization in the Synthesis of Agrochemicals
The benzothiazole (B30560) core is a well-established pharmacophore in the development of agrochemicals, particularly fungicides. The introduction of fluorine atoms into such molecules is a common strategy in medicinal and agrochemical chemistry to enhance biological activity, improve metabolic stability, and increase membrane permeability. Although direct examples of commercial agrochemicals synthesized from 4,7-Difluorobenzo[d]thiazol-2-amine are not prominent, the body of research on related compounds strongly suggests its potential in this field.
Research has demonstrated that aminothiazole derivatives are key building blocks for a range of fungicidal compounds. For instance, derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, which are synthesized from 2-aminothiazole (B372263) precursors, have shown significant antifungal activity against various agricultural fungi. One study highlighted that a 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone exhibited notable fungicidal effects, underscoring the importance of the fluorinated phenylthiazole moiety. mdpi.com
Furthermore, the synthesis of novel 1,2,4-triazole (B32235) derivatives, a class of potent fungicides, often involves heterocyclic amines. The general synthetic strategy allows for the incorporation of various heterocyclic systems, and the use of a fluorinated benzothiazole amine like this compound could lead to the development of new fungicidal candidates with potentially enhanced efficacy and a broader spectrum of activity.
The following table outlines representative classes of agrochemicals where this compound could serve as a key intermediate, based on the known synthesis pathways of related compounds.
| Agrochemical Class | Potential Derivative Structure | Rationale for Use |
| Thiazolidinone Fungicides | 5-arylidene-2-imino-3-(4,7-difluorobenzo[d]thiazol-2-yl)-thiazolidin-4-one | The 2-amino group can be reacted to form the core thiazolidinone ring structure. Fluorine atoms may enhance fungicidal potency. |
| Triazole Fungicides | 1-((4,7-Difluorobenzo[d]thiazol-2-yl)amino)-...-1H-1,2,4-triazole | The amine can act as a nucleophile in the synthesis of complex triazole-containing molecules. |
| Benzothiazole-based Fungicides | N-Aryl/Alkyl-4,7-difluorobenzo[d]thiazol-2-amine derivatives | Direct modification of the amino group can lead to novel active compounds. |
Role in Other Industrial Chemical Processes
Beyond agrochemicals, the versatile structure of this compound makes it a candidate for use as an intermediate in various other industrial chemical processes, particularly in the synthesis of specialty chemicals such as dyes and polymers.
The 2-aminobenzothiazole (B30445) nucleus is a known component in the synthesis of disperse dyes. internationaljournalcorner.com The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. The specific shade and properties of the resulting azo dye are influenced by the substituents on the benzothiazole ring. jbiochemtech.comnih.gov The presence of two fluorine atoms in this compound would be expected to influence the electronic properties of the resulting dye, potentially affecting its color, lightfastness, and affinity for different fibers. researchgate.net
In the realm of materials science, fluorinated aromatic compounds are of interest for the development of advanced polymers and electronic materials. The synthesis of thiazolo[5,4-d]thiazoles, which are investigated for their applications in organic electronics due to their extended π-conjugated systems, can start from benzothiazole precursors. mdpi.com The incorporation of fluorine atoms can enhance the oxidative stability and tune the electronic properties of these materials, making this compound a potentially valuable building block for such applications. researchgate.net
The table below summarizes potential industrial applications of this compound based on the known industrial chemistry of related benzothiazole compounds.
| Industrial Application | Potential Role of this compound | Expected Influence of Difluoro-Substitution |
| Dye Synthesis | Intermediate for azo dyes via diazotization and coupling reactions. internationaljournalcorner.comjbiochemtech.comnih.gov | Modification of color, lightfastness, and dyeing properties. researchgate.net |
| Polymer Chemistry | Monomer or precursor for high-performance polymers. | Enhanced thermal stability, chemical resistance, and specific electronic properties. |
| Electronic Materials | Building block for organic semiconductors and other electronic components. mdpi.com | Tuning of electronic band gap, charge transport properties, and oxidative stability. researchgate.net |
Future Directions and Emerging Research Avenues
Design of Next-Generation 4,7-Difluorobenzo[d]thiazol-2-amine Based Therapeutics
The benzothiazole (B30560) scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of two fluorine atoms at the 4 and 7 positions of the benzo[d]thiazol-2-amine core can significantly modulate its therapeutic potential.
Future research will likely focus on the rational design of next-generation therapeutics based on the 4,7-difluorobenzothiazole-2-amine framework. This will involve leveraging computational tools for in-silico design and molecular docking studies to predict the binding affinities and interaction patterns of novel analogs with specific biological targets. nih.govmdpi.commdpi.comresearchgate.netnih.gov Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis can be employed to elucidate the key structural features required for enhanced potency and selectivity. nih.govnih.govresearchgate.net For instance, the design of kinase inhibitors is a promising avenue, as various substituted benzothiazoles have shown potent inhibitory activity against protein kinases involved in cancer progression. nih.govrsc.orgresearchgate.net The fluorine atoms in this compound can enhance binding to the kinase active site through favorable electrostatic and hydrophobic interactions.
The synthesis and biological evaluation of a library of derivatives with diverse substitutions at the 2-amino group will be crucial. These modifications could include the introduction of various aryl, alkyl, or heterocyclic moieties to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of the lead compounds. nih.govnih.govfrontiersin.orgugm.ac.id For example, studies on related benzothiazole derivatives have shown that substitutions at the C-2 and C-6 positions are critical for their unique biological properties. frontiersin.org
A summary of potential therapeutic targets and the rationale for designing this compound based inhibitors is presented in Table 1.
| Therapeutic Target | Rationale for Design | Key Design Considerations |
| Protein Kinases (e.g., CK2, GSK3β, Aurora Kinases) | The benzothiazole core is a known scaffold for kinase inhibitors. nih.govrsc.orgnumberanalytics.comnih.govnih.gov Fluorine substitution can enhance binding affinity and selectivity. nih.gov | Introduction of specific side chains at the 2-amino position to target the ATP-binding pocket. |
| Enzymes (e.g., COX-1, COX-2) | Benzothiazole derivatives have shown potential as anti-inflammatory agents by inhibiting COX enzymes. nih.govmdpi.comresearchgate.netnih.gov | Modification of the 2-amino group to improve inhibitory potency and selectivity for COX-2 over COX-1. |
| Microbial Enzymes | The benzothiazole scaffold is present in various antimicrobial agents. Fluorination can enhance cell permeability and metabolic stability. | Design of analogs with improved penetration into microbial cells and potent inhibition of essential enzymes. |
Advanced Spectroscopic and Structural Elucidation Techniques for Novel Analogs
A thorough understanding of the three-dimensional structure and dynamic behavior of novel this compound analogs is paramount for rational drug design. Future research will increasingly rely on advanced spectroscopic and structural elucidation techniques to characterize these compounds with high precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, particularly two-dimensional (2D) NMR, will be instrumental in the unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals of novel analogs. nih.gov Techniques such as COSY, HSQC, and HMBC will provide detailed information about the connectivity and spatial relationships of atoms within the molecule. Given the presence of fluorine, ¹⁹F NMR will be a particularly powerful tool. nih.govresearchgate.net The chemical shifts of fluorine are highly sensitive to the local electronic environment, providing valuable insights into intermolecular interactions and conformational changes upon binding to a biological target. acs.org Computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict ¹⁹F NMR chemical shifts, aiding in the structural confirmation of newly synthesized compounds. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov Solid-state NMR (ssNMR) could also be employed to study the structure and dynamics of these compounds in the solid state, which is particularly relevant for pharmaceutical formulations. nih.govrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of novel analogs. rsc.org Tandem mass spectrometry (MS/MS) will be crucial for the structural characterization and differentiation of isomers by analyzing their fragmentation patterns. nih.govnih.gov This is particularly important when dealing with complex mixtures or when multiple positional isomers are possible during synthesis.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. Obtaining crystal structures of novel this compound analogs, both as free molecules and in complex with their biological targets, will provide invaluable information for understanding structure-activity relationships at the atomic level.
A summary of advanced analytical techniques and their applications is provided in Table 2.
| Technique | Application for this compound Analogs | Expected Insights |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H, ¹³C, and ¹⁹F signals. | Detailed molecular connectivity and structure confirmation. |
| ¹⁹F NMR | Probing the local electronic environment and intermolecular interactions. | Information on binding modes and conformational changes. acs.org |
| Computational NMR Prediction (DFT) | Aiding in the assignment of experimental NMR spectra. | Correlation of calculated and experimental shifts for structural validation. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov |
| Solid-State NMR (ssNMR) | Characterization of solid forms and drug formulations. nih.govrsc.org | Information on polymorphism and drug-excipient interactions. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and isomer differentiation. nih.govnih.gov | Fragmentation patterns for unambiguous identification. |
| X-ray Crystallography | Determination of the precise 3D molecular structure. | Atomic-level details of molecular geometry and intermolecular interactions. |
Green Chemistry Approaches in the Synthesis of Fluorinated Benzothiazoles
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. Future research on the synthesis of this compound and its analogs will undoubtedly focus on developing more sustainable and environmentally friendly methods.
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comnih.govresearchgate.netresearchgate.net The use of microwave irradiation for the synthesis of polyfluorinated benzothiazoles has been reported to be highly efficient. researchgate.net Similarly, ultrasound-assisted synthesis can promote reactions through acoustic cavitation, providing a green alternative for the synthesis of heterocyclic compounds. rsc.orgyoutube.comumich.edu
Novel Catalytic Systems: The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. Research into heterogeneous catalysts, such as magnetic nanoparticles functionalized with ionic liquids, offers the advantage of easy separation and recycling. nih.gov Biocatalysis, using enzymes to perform chemical transformations, presents a highly selective and environmentally benign approach for the synthesis of fluorinated compounds. numberanalytics.comresearchgate.netnumberanalytics.comnih.govnih.gov While challenging, the enzymatic fluorination or the use of enzymes to construct the benzothiazole ring from fluorinated precursors could be a groundbreaking area of research.
Sustainable Synthesis Platforms: Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. numberanalytics.com The use of flow reactors for gas-liquid reactions, such as those involving fluorinating agents, can be particularly advantageous. acs.orgnih.gov This technology is well-suited for the synthesis of fluorinated heterocycles in a more sustainable and efficient manner. numberanalytics.com
Green Solvents: The replacement of volatile and toxic organic solvents is a key goal of green chemistry. The use of ionic liquids, which are non-volatile and have tunable properties, as reaction media for the synthesis of benzothiazoles is a promising area of exploration. rsc.orgyoutube.comumich.edu Water is the most desirable green solvent, and developing synthetic routes that can be performed in aqueous media would be a significant advancement. nih.gov
A summary of green chemistry approaches applicable to the synthesis of fluorinated benzothiazoles is provided in Table 3.
| Green Chemistry Approach | Description | Potential Advantages for Synthesis |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, and energy efficiency. mdpi.comnih.govresearchgate.netresearchgate.net |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote chemical reactions. | Enhanced reaction rates and yields, often under milder conditions. rsc.orgyoutube.comumich.edu |
| Heterogeneous Catalysis | Employment of solid-supported catalysts for easy separation and reuse. | Simplified workup procedures and catalyst recycling. nih.gov |
| Biocatalysis | Use of enzymes to catalyze reactions with high selectivity. | Environmentally friendly conditions and high stereoselectivity. numberanalytics.comresearchgate.netnumberanalytics.comnih.govnih.gov |
| Flow Chemistry | Performing reactions in a continuous flow system. | Improved safety, efficiency, and scalability. acs.orgnumberanalytics.comnih.gov |
| Ionic Liquids | Use of non-volatile salts as solvents or catalysts. | Reduced solvent emissions and potential for catalyst recycling. rsc.orgyoutube.comumich.edu |
Q & A
Q. What are the standard synthetic routes for preparing 4,7-difluorobenzo[d]thiazol-2-amine, and how do reaction conditions influence yield?
A common method involves cyclocondensation of substituted thioureas with halogenated ketones. For example, 2-bromo-1-(4,7-difluorophenyl)ethan-1-one can react with thiourea in ethanol under reflux for 6–8 hours, monitored by TLC. Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature. Acid catalysis (e.g., acetic acid) may accelerate cyclization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm fluorine-induced deshielding effects and aromatic proton splitting patterns.
- IR spectroscopy : For identifying N-H stretches (~3300 cm⁻¹) and C-S/C-F bonds (650–1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation pathways, critical for structural elucidation .
Q. What types of chemical reactions are typical for this compound?
The compound undergoes:
- Electrophilic substitution at the thiazole ring (e.g., bromination at the 5-position).
- N-Alkylation using allyl or benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Oxidation to sulfoxides or sulfones with H₂O₂ or meta-chloroperbenzoic acid .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in Michael addition reactions?
In fused heterocycle synthesis (e.g., Friedel-Crafts acylation), the amine acts as a nucleophile. Mechanistic analysis via DFT calculations reveals that hydrogen bonding between the amine and aldehyde increases electrophilicity, facilitating Michael addition. Intramolecular cyclization then forms benzothiazole-fused products. Kinetic studies (e.g., variable-temperature NMR) can track intermediate formation .
Q. How do computational methods explain the electronic properties of this compound derivatives?
Quantum chemical calculations (e.g., HOMO-LUMO gap analysis) predict reactivity and corrosion inhibition efficiency. For example, substituents like fluorine lower the energy gap, enhancing electron donation to metal surfaces. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding derivatization strategies .
Q. What experimental designs are suitable for evaluating the antimicrobial activity of this compound analogs?
- In vitro assays : Broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
- Structure-Activity Relationship (SAR) : Systematic substitution at the thiazole ring (e.g., methyl, chloro) to correlate electronic effects with potency.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. How can conflicting data between theoretical and experimental inhibition efficiencies be resolved?
Discrepancies often arise from solvent effects or surface adsorption mechanisms not modeled in simulations. Hybrid approaches combine:
- Electrochemical impedance spectroscopy (EIS) : To measure charge-transfer resistance in acidic media.
- Molecular dynamics (MD) simulations : To account for solvation and temperature effects on inhibitor-metal interactions .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
- Ligand design : Bulky phosphine ligands (e.g., XPhos) favor coupling at less hindered positions.
- Directed ortho-metalation : Use directing groups (e.g., amides) to control palladium-catalyzed arylation sites.
- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of metal intermediates .
Notes
- Methodological answers prioritize reproducibility and mechanistic depth.
- Advanced questions integrate interdisciplinary approaches (e.g., computational + experimental).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
